![molecular formula C19H18N2O3S2 B2511388 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 1421472-06-1](/img/structure/B2511388.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. The related compounds discussed in the provided papers include various derivatives of azetidinones and thiazoles, which have been synthesized and evaluated for their antimicrobial properties. These compounds are characterized by the presence of a four-membered azetidinone ring and a benzo[d]thiazole moiety, which are common structural features in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of related azetidinone derivatives typically involves the reaction of chloroacetyl chloride with Schiff's bases or aromatic amines to form the azetidinone ring . In the case of thiazole derivatives, the synthesis may involve cyclization reactions using DMF/POCl3 or reactions with diazotized aromatic amines . The synthesis of these compounds is often followed by characterization using various spectroscopic methods, such as FT-IR, NMR, and UV-Vis spectroscopy, to confirm the structure of the newly synthesized molecules .
Molecular Structure Analysis
The molecular structure of azetidinone and thiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties of the compounds, such as vibrational modes and chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The chemical reactivity of azetidinone and thiazole derivatives is influenced by the functional groups present in the molecules. These compounds can undergo further chemical transformations, such as formylation reactions to introduce additional functional groups or to create new heterocyclic systems . The reactivity of these compounds is an important aspect of their potential as antimicrobial agents, as it can affect their mechanism of action and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone and thiazole derivatives, such as solubility, melting point, and thermal stability, are important for their practical application. Thermal analysis methods like TG/DTA are used to study the behavior of these compounds under temperature changes . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, are also analyzed to gain insights into the reactivity and interaction of these compounds with other molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with benzothiazole and azetidinone (β-lactam) structures have been synthesized for their biological activities. For instance, novel diastereoselective benzothiazole β-lactam conjugates were synthesized, showing moderate antimicrobial activities and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018). These findings suggest that the compound could be explored for antimicrobial properties.
Antimicrobial and Antifungal Activities
Research on similar compounds has demonstrated significant antimicrobial and antifungal activities. For example, synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives have been undertaken, revealing their capability as antibacterial agents (Landage et al., 2019). This aligns with the potential of the compound to serve as a framework for developing new antibacterial and antifungal medications.
Anticancer Properties
Compounds featuring benzothiazole units have been investigated for their anticancer properties. A notable study synthesized trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, demonstrating their synthesis through environmentally benign procedures and evaluating their antioxidant activities (Bonacorso et al., 2016). Such compounds, by extension, hint at the potential antioxidant and anticancer applications of the target compound.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUNQGFJKBZFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

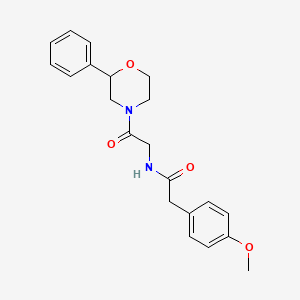
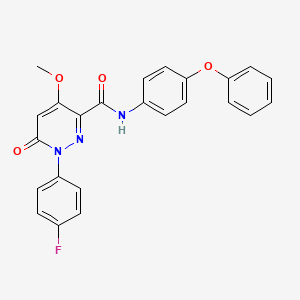
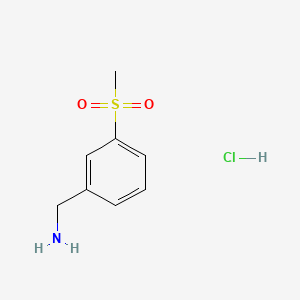
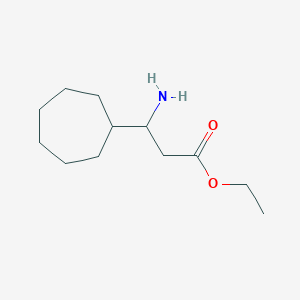
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)
![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)
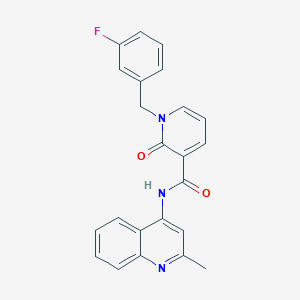

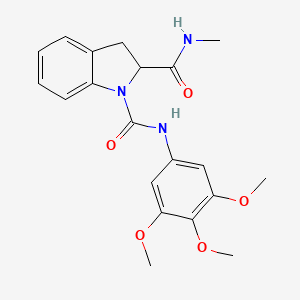
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

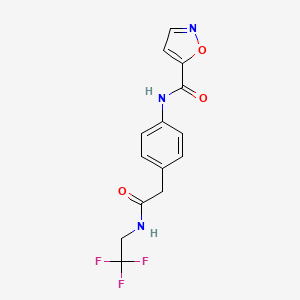
![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)